5-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Medicinal Chemistry Lipophilicity ADME

Sourcing benzenesulfonamide analogs without the N-methyl substitution risks altering reaction kinetics and permeability. This compound (CAS 88508-45-6) offers a defined XLogP3 of 0.2 and TPSA of 89.8 Ų-within the favorable range for oral absorption. - **Differentiation**: N-methylsulfonamide pattern vs. non-N-methyl analog (XLogP3 -0.6) - **Handling**: Melting point 176-178 °C for reliable crystallization - **Supply**: Minimum 95% purity, powder form, global shipping available

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 88508-45-6
Cat. No. B3293155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-methoxy-N-methylbenzene-1-sulfonamide
CAS88508-45-6
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)N)OC
InChIInChI=1S/C8H12N2O3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,9H2,1-2H3
InChIKeyWZSFMXDMYNMCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methoxy-N-methylbenzene-1-sulfonamide: Physicochemical Profile & Procurement


5-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 88508-45-6) is a sulfonamide derivative with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol [1]. The compound features a benzene core substituted at the 1-position with an N-methylsulfonamide group, at the 2-position with a methoxy group, and at the 5-position with an amino group. It is typically supplied as a powder with a reported melting point of 176-178 °C and a minimum purity specification of 95% . This compound is primarily utilized as a synthetic building block and research intermediate, with commercial availability from multiple specialty chemical suppliers [2].

1
Synthetic building block for sulfonamide-containing target molecules
2
Distinct substitution pattern: 2-methoxy, 5-amino, and N-methylsulfonamide
3
Solid powder; suitable for research-scale synthesis

5-Amino-2-methoxy-N-methylbenzene-1-sulfonamide: Substitution Not Warranted


In research and industrial procurement, assuming functional equivalence among benzenesulfonamide derivatives is a high-risk practice. This compound's specific substitution pattern—the simultaneous presence of a 2-methoxy, 5-amino, and N-methylsulfonamide group—confers a distinct physicochemical signature that directly impacts solubility, lipophilicity, and reactivity in downstream synthetic applications. As demonstrated in Section 3, substituting this compound with analogs lacking the N-methyl group (e.g., CAS 88508-44-5) or possessing different ring substituents (e.g., CAS 6973-09-7, CAS 91783-85-6) results in quantifiable deviations in key molecular descriptors such as lipophilicity (XLogP3) and polar surface area (TPSA) [1]. These differences can alter reaction kinetics, purification behavior, and, in biological contexts, target binding and cellular permeability [2]. Therefore, direct substitution without experimental validation is not scientifically justifiable.

Target
Potential Substitute
Risk
2-MeO, 5-NH₂, N-Me-sulfonamide
Analog lacking N-methyl group
Significant lipophilicity shift may alter membrane permeability and reaction behavior
2-MeO, 5-NH₂, N-Me-sulfonamide
Analog with 2-methyl or 2-chloro substituent
Changes in TPSA and H-bond acceptor count may affect target engagement and solubility profile

5-Amino-2-methoxy-N-methylbenzene-1-sulfonamide: Differentiation from Closest Analogs


Lipophilicity: N-Methyl vs. Non-N-Methyl Analog

The N-methyl group on the sulfonamide nitrogen of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide significantly increases lipophilicity relative to its non-N-methylated analog, 5-amino-2-methoxybenzenesulfonamide. This modification results in a calculated XLogP3 shift from -0.6 to 0.2 [1][2].

Lipophilicity (XLogP3)
Reported
Target: 0.2
Comparator (non-N-Me): -0.6
Δ +0.8 log unit
Reported lipophilicity shift may support membrane permeability studies
Calculated via XLogP3; experimental confirmation advised
Medicinal Chemistry Lipophilicity ADME

Polar Surface Area & H-Bond Acceptors: vs. Methyl Analog

Compared to the analog where the 2-methoxy group is replaced by a methyl group (5-amino-2-methylbenzenesulfonamide), the target compound exhibits a lower topological polar surface area (TPSA) and a higher hydrogen bond acceptor count. The TPSA is 89.8 Ų for the target versus 94.6 Ų for the comparator, a difference of 4.8 Ų [1][2]. Additionally, the target compound possesses 5 hydrogen bond acceptors compared to the comparator's 3 [1][2].

TPSA & H-Bond Acceptors
Reported
Target TPSA: 89.8 Ų, 5 HBA
Comparator (2-Me): 94.6 Ų, 3 HBA
Δ TPSA -4.8 Ų; HBA +2
TPSA difference may support oral absorption modeling; HBA count may influence target interactions
Calculated values; experimental validation needed
Medicinal Chemistry Oral Bioavailability Drug Design

Melting Point & Crystallinity: vs. Chloro Analog

The methoxy group in the target compound influences solid-state properties compared to the chloro analog. The target compound has a reported melting point of 176-178 °C , whereas 5-amino-2-chloro-N-methylbenzenesulfonamide has a significantly lower melting point of 154 °C .

Melting Point
Data to verify
Target: 176–178 °C
Comparator (2-Cl): 154 °C
Δ +22–24 °C
Higher melting point may indicate different crystal lattice stability
Source not specified; verify experimental conditions
Solid-State Chemistry Formulation Crystallization

Rotatable Bond Count: Effect of N-Methyl Group

The N-methyl group in the target compound introduces an additional rotatable bond compared to its non-N-methylated analog, increasing conformational flexibility. The target compound has 3 rotatable bonds [1], whereas 5-amino-2-methoxybenzenesulfonamide has only 2 .

Rotatable Bonds
Reported
Target: 3
Comparator (non-N-Me): 2
Δ +1 rotatable bond
Additional rotatable bond may influence conformational sampling in binding studies
Calculated; may affect entropic binding contributions
Computational Chemistry Molecular Flexibility Conformational Analysis

5-Amino-2-methoxy-N-methylbenzene-1-sulfonamide: Key Application Scenarios


Enhanced Cellular Permeability for Lead Optimization

In lead optimization programs targeting intracellular proteins, the improved lipophilicity (XLogP3 of 0.2 versus -0.6 for the non-N-methyl analog) of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide makes it a preferred scaffold for improving cell membrane permeability [1]. This property is critical for achieving sufficient intracellular drug concentrations in cell-based assays and in vivo models.

Scaffold Selection for Oral Bioavailability

The compound's moderate topological polar surface area (TPSA of 89.8 Ų) and balanced lipophilicity (XLogP3 0.2) position it within the favorable range for oral absorption as predicted by Lipinski's Rule of Five [1]. This makes it a strategically valuable building block for oral drug development projects, in contrast to analogs with less optimal TPSA or logP profiles.

Solid Form & Crystallization Studies

With a well-defined melting point of 176-178 °C, this compound offers reliable handling and crystallization behavior, which is advantageous for preparing stable solid forms for X-ray crystallography, long-term storage of screening libraries, or formulation studies [1]. This contrasts with lower-melting analogs that may be more difficult to handle as solids.

Computational Chemistry & Structure-Based Design

The defined molecular descriptors—3 rotatable bonds, 5 hydrogen bond acceptors, and a TPSA of 89.8 Ų—provide a predictable conformational and electronic landscape for computational modeling [1]. This makes the compound a reliable test case for docking, molecular dynamics simulations, and QSAR model development, where subtle changes in substituents (e.g., methoxy vs. methyl) yield quantifiable differences in computational predictions.

Application
Selection Property
Validation Focus
Cellular permeability studies
N-Methyl sulfonamide lipophilicity shift
Confirm membrane permeability in cell-based models
Oral absorption modeling
TPSA and lipophilicity balance
Validate with PAMPA or Caco-2 permeability assays
Solid-state characterization
Melting point and crystallinity
XRPD, DSC, and stability assessment
Computational modeling
Rotatable bonds, HBA, TPSA descriptors
Docking and MD simulation validation
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